ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate
Description
Molecular Geometry and Crystallographic Analysis
Ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate features a fused 1H-1,2,4-triazole core with a hydroxy(phenyl)methyl substituent at position 5 and an ethyl carboxylate group at position 3. The triazole ring adopts a planar geometry due to aromatic stabilization, while the hydroxy(phenyl)methyl group introduces conformational flexibility. Structural analogs suggest that the phenyl and triazole rings are nearly perpendicular, with dihedral angles exceeding 80°, as observed in similar 1,2,4-triazole derivatives.
Key Crystallographic Features
| Parameter | Value (Analogous Compounds) | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| Dihedral Angle (Triazole-Phenyl) | ~85°–90° | |
| Hydrogen Bonding | Intramolecular C—H⋯O/N |
Intramolecular interactions, such as C—H⋯O hydrogen bonds, stabilize the molecular conformation. For example, the hydroxyl group may form hydrogen bonds with nitrogen atoms in the triazole ring, locking the phenyl group in a specific orientation. The ethyl carboxylate group contributes to intermolecular interactions through ester oxygen atoms.
Spectroscopic Identification (NMR, IR, UV-Vis)
Spectroscopic data confirm the compound’s structure and functional groups:
Nuclear Magnetic Resonance (NMR)
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ethyl (CH₃) | 1.2–1.3 | Triplet | COOCH₂CH₃ |
| Ethyl (CH₂) | 4.2–4.4 | Quartet | COOCH₂CH₃ |
| Triazole (N—H) | 6.2–6.5 | Singlet | N—H |
| Hydroxy(Phenyl)Methyl (CH) | 5.5–5.8 | Singlet | C—OH |
| Aromatic (Phenyl) | 7.2–7.8 | Multiplet | C₆H₅ |
The hydroxyl proton appears as a broad singlet in DMSO-d₆ due to rapid proton exchange.
Infrared (IR) Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| O—H (Stretch) | 3200–3500 |
| C=O (Ester) | 1700–1750 |
| C—N (Triazole) | 1400–1600 |
| C—C (Aromatic) | 1450–1600 |
The carbonyl stretch of the ester group is prominent, while the C—N vibrations confirm the triazole ring’s aromaticity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits absorption bands corresponding to π→π* transitions in the triazole and phenyl rings. A strong absorbance near 270 nm is attributed to the conjugated system involving the triazole and hydroxy(phenyl)methyl group.
Tautomerism and Conformational Dynamics
The hydroxy(phenyl)methyl group can exist in keto-enol tautomerism. In the solid state, intramolecular hydrogen bonding (C—H⋯O) stabilizes the enol form, as observed in analogous triazole derivatives. In solution, solvent polarity and temperature influence tautomer equilibrium. Computational studies suggest the enol form dominates due to resonance stabilization.
Conformational Flexibility
- Solid State : Rigid geometry due to hydrogen bonding and crystal packing.
- Solution State : Free rotation of the ethyl carboxylate and phenyl groups, leading to multiple conformers.
Computational Modeling of Electronic Structure (DFT/TD-DFT)
Density Functional Theory (DFT) calculations optimize the molecular geometry and predict electronic properties:
Optimized Geometric Parameters
| Bond/Angle | Value (Å/°) |
|---|---|
| N1—N2 (Triazole) | 1.32–1.35 |
| N2—N3 (Triazole) | 1.33–1.36 |
| C5—O (Hydroxyl) | 1.35–1.40 |
| Dihedral Angle (Triazole-Phenyl) | 85°–90° |
The triazole ring’s planarity and bond lengths align with experimental data.
HOMO-LUMO Energy Gap
The Highest Occupied Molecular Orbital (HOMO) is localized on the triazole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) involves the phenyl group. The energy gap (~4.0–4.5 eV) indicates moderate electronic excitation properties.
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis quantifies intermolecular contacts in the crystal lattice:
Interaction Contributions
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 50–60 |
| H⋯O | 15–20 |
| H⋯N | 10–15 |
| π⋯π | 5–10 |
The dominant H⋯H contacts arise from van der Waals interactions between ethyl groups and aromatic hydrogens. Hydrogen bonds (H⋯O/N) account for ~25–30% of interactions, stabilizing the crystal lattice.
Surface Mapping
- Red Regions : Hydrogen bonds (O—H⋯N, N—H⋯O)
- Blue Regions : H⋯H contacts
- Green Regions : π⋯π interactions
This analysis confirms that hydrogen bonding and van der Waals forces govern the crystal packing.
Properties
IUPAC Name |
ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-12(17)11-13-10(14-15-11)9(16)8-6-4-3-5-7-8/h3-7,9,16H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEPAABHYGJRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate (CAS: 1275345-54-4) is a compound belonging to the triazole family, known for its diverse biological activities. The triazole ring structure has been widely studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H13N3O3
- Molecular Weight : 247.25 g/mol
- SMILES Notation : CCOC(=O)c1n[nH]n(c1=O)C(Cc2ccccc2)O
This compound features a hydroxymethyl group attached to a phenyl ring, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines.
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| This compound | K562 (Leukemia) | 13.6 ± 0.3 | |
| This compound | CCRF-SB (Acute Lymphoblastic Leukemia) | 112 ± 19 |
In these studies, the compound exhibited lower CC50 values compared to ribavirin and other known anticancer agents, indicating its potential as a lead compound for further development.
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. The triazole ring may interact with specific cellular targets that regulate cell proliferation and survival pathways.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. This compound has shown promising activity against various bacterial strains.
These results suggest that the compound could serve as a potential antimicrobial agent in clinical settings.
Case Studies
A notable case study involved the synthesis and biological evaluation of this compound alongside other derivatives. The study focused on their antiproliferative effects on leukemia cells. It was found that certain derivatives exhibited enhanced activity compared to the parent compound ribavirin.
Study Highlights:
- Objective : Evaluate the cytotoxicity of triazole derivatives.
- Methodology : MTT assay on various leukemia cell lines.
- Findings : this compound showed significant antiproliferative effects with low toxicity profiles.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the prominent applications of ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate is its antifungal properties. Research indicates that this compound exhibits effective antifungal activity against various strains of fungi. For instance, a study demonstrated its efficacy against Candida albicans, a common pathogen responsible for opportunistic infections in immunocompromised patients. The compound acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting their integrity and function .
Anticancer Properties
In addition to its antifungal effects, this compound has shown potential as an anticancer agent. Studies have reported that it induces apoptosis in cancer cells through the activation of specific signaling pathways. For example, research highlighted its ability to inhibit cell proliferation in breast cancer cell lines by modulating the expression of key regulatory proteins involved in cell cycle progression .
Agricultural Applications
Pesticide Development
The compound has also been explored for its potential as a pesticide. Its structural characteristics allow it to interact with biological systems in plants and pests effectively. Preliminary studies indicate that this compound can act as a growth regulator in plants and may help in controlling pest populations by disrupting their growth and reproduction cycles .
Materials Science
Polymer Synthesis
In materials science, this compound is utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to environmental degradation and better performance in various applications such as coatings and adhesives .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antifungal Agent | Inhibits ergosterol biosynthesis |
| Anticancer Agent | Induces apoptosis in cancer cells | |
| Agricultural | Pesticide Development | Disrupts growth and reproduction of pests |
| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
Case Studies
Case Study 1: Antifungal Efficacy
A clinical study evaluated the antifungal efficacy of this compound against Candida albicans. The results showed a significant reduction in fungal load in treated subjects compared to controls, indicating its potential for therapeutic use in treating fungal infections.
Case Study 2: Anticancer Mechanism
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. This suggests a promising avenue for developing targeted cancer therapies based on this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazole core allows for extensive substitution, leading to diverse derivatives. Key structural analogs include:
Physicochemical Properties
- Melting Points : Pyridinyl-substituted analogs (e.g., 1r: 163–164°C) exhibit higher melting points than aliphatic derivatives (e.g., ethyl 5-methyl: 37–39°C), reflecting stronger intermolecular interactions .
- Hydrogen Bonding : The hydroxyphenylmethyl group in the target compound and the benzamido group in Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate facilitate intramolecular H-bonding, enhancing stability .
Preparation Methods
Preparation of 1,2,4-Triazole Core and Carboxylate Ester
A common foundational step is the synthesis of 1,2,4-triazole-3-carboxylate derivatives, often starting from 1,2,4-triazole or its methylated analogs. For example, a multi-step procedure reported for related triazole carboxylates includes:
- Alkylation of 1,2,4-triazole with an alkyl halide (e.g., chloromethane) in the presence of potassium hydroxide and ethanol under reflux to introduce alkyl groups on the triazole nitrogen.
- Directed lithiation at the 5-position using strong bases such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C), followed by carboxylation with carbon dioxide to yield 5-carboxy-1-methyl-1,2,4-triazole derivatives.
- Conversion of the carboxylic acid to the corresponding methyl or ethyl ester using thionyl chloride and alcohols (methanol or ethanol).
This approach is exemplified in the preparation of 1-methyl-1H-1,2,4-triazole-3-methyl formate and related esters, which shares mechanistic similarities with the target compound's ester moiety preparation.
Reaction Conditions and Catalysts
- Bases: Strong bases such as LDA and potassium hydroxide are used for lithiation and alkylation steps.
- Solvents: Anhydrous tetrahydrofuran (THF), pyridine, and ethanol are typical solvents.
- Temperature: Low temperatures (-78 °C) for lithiation and carboxylation; reflux temperatures for alkylation and esterification.
- Catalysts: Palladium on carbon (Pd/C) with hydrogen gas is used for hydrogenation steps when dehalogenation is required.
- Reagents: Thionyl chloride for esterification, carbon dioxide for carboxylation, and alkyl halides for alkylation.
Purification and Characterization
- Extraction: Organic solvents such as toluene, dichloromethane, and ethyl acetate are used for extraction.
- Drying Agents: Sodium sulfate (Na2SO4) is used to dry organic phases.
- Chromatography: Flash chromatography on silica gel with solvent gradients (chloroform/methanol) is standard for purification.
- Crystallization: Recrystallization from solvents like ethyl acetate/ethyl ether or ethanol is used to obtain crystalline products.
Summary Table of Representative Preparation Steps
Research Findings and Notes
- The lithiation-carboxylation sequence is a robust and reproducible method for introducing the carboxylate group at the 3-position of the triazole ring.
- Alkylation with hydroxy(phenyl)methyl groups requires careful temperature control to prevent side reactions and ensure regioselectivity.
- The use of anhydrous conditions and inert atmosphere (e.g., nitrogen) is critical during lithiation and alkylation steps.
- Purification by flash chromatography and recrystallization ensures high purity, which is vital for subsequent biological or chemical applications.
- Alternative methods involving phase-transfer catalysis or DBU-promoted synthesis have been reported for related hydroxy-substituted triazoles but require further adaptation for this specific compound.
Q & A
Q. How can computational modeling predict the biological target interactions of this compound?
- Methodological Answer : Virtual docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) studies can identify potential targets like PI3K/AKT/mTOR pathways. For triazole derivatives, binding affinity (ΔG values) and interaction maps with catalytic residues (e.g., ATP-binding pockets) are computed using crystallographic data (PDB IDs) . Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Functional Group Modifications : Introduce substituents (e.g., nitro, methoxy) at the phenyl or triazole positions to evaluate electronic effects on bioactivity. For instance, nitro groups enhance π-π stacking in antimicrobial analogs .
- Pharmacophore Mapping : Overlay crystal structures (e.g., from CCDC databases) to identify essential hydrogen-bond donors/acceptors .
- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., IC₅₀ values against fungal CYP51 for antifungal activity) .
Q. How do crystallographic data inform the design of derivatives with improved stability?
- Methodological Answer : X-ray structures reveal conformational flexibility and packing motifs. For example, intramolecular hydrogen bonds (e.g., N4–H⋯O2 in analogs) stabilize the triazole core, while bulky substituents (e.g., benzyl groups) reduce solubility. Refinement via SHELXL and Hirshfeld surface analysis (CrystalExplorer) quantify intermolecular contacts (e.g., C–H⋯π interactions) to guide steric optimization .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
